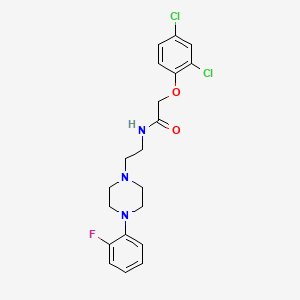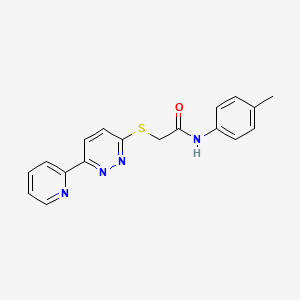
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on isoquinoline derivatives, closely related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide, has shown that these compounds can form gels or crystalline salts when treated with mineral acids. These compounds exhibit strong fluorescence emission at lower wavelengths, indicating their potential application as fluorescent markers or sensors in chemical and biological systems (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Transformations
The synthesis and transformation studies of quinoline derivatives have been significant for developing new fluorophores used in biochemistry and medicine. Quinoline derivatives, including aminoquinolines, are explored for their potential antioxidant and radioprotective properties. Such studies contribute to the development of new drugs with improved efficacy and safety profiles (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Cytotoxic Activities
Novel triazole derivatives bearing the quinoline ring have been synthesized and evaluated for their antimicrobial activity. These studies are pivotal in the development of new antibacterial and antifungal agents with high efficacy against various pathogens. The antimicrobial activity research also contributes to understanding the structural requirements for bioactivity, facilitating the design of more potent compounds (Yurttaş et al., 2020).
Fluorescent Sensors for Metal Ions
Research on quinoline-based compounds has led to the development of highly selective fluorescent sensors for metal ions, such as cadmium and zinc. These sensors are crucial for environmental monitoring, biotechnology, and medical diagnostics, enabling the detection and quantification of metal ions in various samples (Zhou et al., 2012).
Fluorogenic Reagents and Spectroscopic Studies
The interaction of sialic acid with fluorogenic reagents, forming highly fluorophoric derivatives, highlights the potential of quinoline derivatives in spectroscopic studies. Such research is fundamental in developing novel analytical methods for studying carbohydrates and glycoconjugates, with implications in biochemical research and diagnostics (Lin, Inoue, & Inoue, 2000).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-9-3-4-12-7-8-13(10-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFDIMSSZTLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2876489.png)
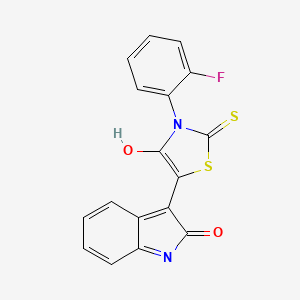
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

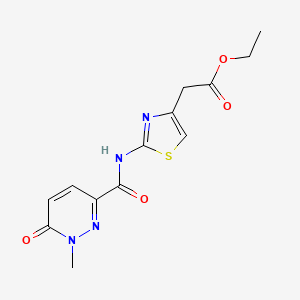
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
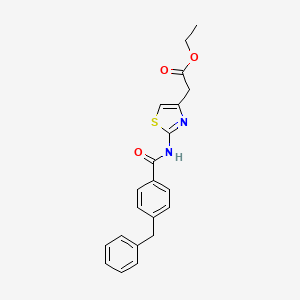
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
